N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrido-thiadiazine core with a sulfone group (1,1-dioxido) and a 3-fluorophenyl substituent. The acetamide moiety is linked to a 2,3-dimethylphenyl group, which may influence lipophilicity and bioavailability. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting kinases, antimicrobial agents, or anti-inflammatory drugs .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-15-6-3-9-19(16(15)2)25-21(28)13-26-14-27(18-8-4-7-17(23)12-18)22-20(31(26,29)30)10-5-11-24-22/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZXCZPDOTCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through various studies and case analyses.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups. For instance, the introduction of the pyrido-thiadiazine moiety is crucial for its biological properties. The synthetic pathway often includes:
- Formation of the Dioxido-Pyrido Structure : This involves the reaction of appropriate precursors under controlled conditions.
- Acetylation : The acetamide group is introduced to enhance solubility and bioavailability.
- Functionalization : The addition of fluorophenyl and dimethylphenyl groups is performed to modulate activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with an IC50 value indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
- Potential Applications : This suggests its utility as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on a series of substituted pyrido-thiadiazines found that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent analogs were identified with modifications that enhanced their interaction with cellular targets .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of this compound against a panel of pathogens. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli. The study emphasized the need for further optimization to improve efficacy and reduce toxicity .
Research Findings Summary Table
Scientific Research Applications
The compound N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by comprehensive data and case studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiadiazine have been shown to inhibit bacterial growth effectively. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiadiazine derivatives and their evaluation against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the pyrido-thiadiazine moiety. Research indicates that similar compounds can induce apoptosis in cancer cells. A notable case study involved a series of pyrido-thiadiazine derivatives that demonstrated cytotoxicity against breast cancer cell lines in vitro .
Analgesic and Anti-inflammatory Effects
Preliminary pharmacological evaluations have suggested that this compound may also possess analgesic and anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce pain responses and inflammation markers significantly .
Pesticidal Activity
This compound has been studied for its potential as a pesticide. Its chemical structure allows for interactions with insect neurotransmitter systems. Research has shown that related compounds can effectively control pest populations while being less harmful to beneficial insects .
Herbicidal Properties
Similar derivatives have exhibited herbicidal activity against various weed species. Field trials have demonstrated that these compounds can inhibit weed growth without adversely affecting crop yields .
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing new polymeric materials. Its functional groups allow for the formation of cross-linked structures that enhance mechanical properties and thermal stability .
Nanotechnology
The compound's unique structure makes it suitable for applications in nanotechnology. Studies have explored its use in creating nanocarriers for drug delivery systems. These nanocarriers can improve the bioavailability and targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core distinguishes it from analogs with alternative fused rings:
- Triazole-Pyrimidine Systems : describes a compound with a triazole and pyrimidine core, synthesized via microwave-assisted methods (30% yield, m.p. 165–167°C) .
- Benzothieno-Triazolo-Pyrimidine: highlights benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, synthesized at room temperature (68–74% yields) .
- Imidazo-Thiazole Systems : The compound in contains an imidazo[2,1-b][1,3]thiazole ring, with fluorophenyl substituents .
Key Insight: The sulfone group in the target compound likely enhances polarity and metabolic stability compared to non-sulfonated analogs .
Substituent Profiles and Bioisosteric Replacements
- Fluorine Substituents : The 3-fluorophenyl group in the target compound mirrors fluorinated analogs in (e.g., chromen-pyrazolo-pyrimidine derivatives, m.p. 302–304°C) and . Fluorine often improves target binding and pharmacokinetics .
- Acetamide Linkages: The N-(2,3-dimethylphenyl)acetamide group is structurally similar to ’s thieno-pyrimidine derivatives (e.g., N-(2-fluorobenzyl)acetamide) but differs in aromatic substitution patterns .
Physicochemical Properties
- Melting Points : Fluorinated analogs exhibit wide m.p. ranges (165–304°C), influenced by crystallinity and intermolecular hydrogen bonding (e.g., ’s discussion on H-bonding patterns) .
- Solubility: The sulfone group may increase aqueous solubility compared to sulfur-containing analogs (e.g., thieno-pyrimidines in ) .
Molecular Similarity and Computational Insights
For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
